Ammonium 1-carboxylatoethyl stearate
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Overview
Description
. It is a derivative of stearic acid and is commonly used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 1-carboxylatoethyl stearate typically involves the esterification of stearic acid with 2-hydroxypropanoic acid, followed by the neutralization of the resulting ester with ammonium hydroxide . The reaction conditions generally include:
Esterification: Stearic acid is reacted with 2-hydroxypropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures (around 100-150°C).
Neutralization: The ester is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of stearic acid and 2-hydroxypropanoic acid.
Reaction: Conducting the esterification and neutralization reactions in large-scale reactors.
Purification: The product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium 1-carboxylatoethyl stearate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Stearic acid and 2-hydroxypropanoic acid derivatives.
Reduction: Stearyl alcohol and propanol derivatives.
Substitution: Various substituted stearates and propanoates.
Scientific Research Applications
Ammonium 1-carboxylatoethyl stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of lipid-based drug delivery systems and as a stabilizer for biological samples.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in topical creams and ointments.
Mechanism of Action
The mechanism of action of ammonium 1-carboxylatoethyl stearate involves its ability to interact with lipid membranes and proteins. It can form micelles and vesicles, which can encapsulate and transport hydrophobic molecules. The compound’s molecular targets include cell membranes and various enzymes, where it can modulate their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Ammonium stearate: A simpler ammonium salt of stearic acid, used primarily as a surfactant.
Sodium stearate: A sodium salt of stearic acid, commonly used in soap production.
Potassium stearate: A potassium salt of stearic acid, used in cosmetics and personal care products.
Uniqueness
Ammonium 1-carboxylatoethyl stearate is unique due to its dual functional groups (carboxylate and ammonium), which provide enhanced emulsifying and stabilizing properties compared to simpler stearate salts. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
74173-78-7 |
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Molecular Formula |
C21H43NO4 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
azanium;2-octadecanoyloxypropanoate |
InChI |
InChI=1S/C21H40O4.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);1H3 |
InChI Key |
MHGUZECDIRJQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
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